
4-Cycloheptyloxane-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cycloheptyloxane-4-carboxylicacid is an organic compound characterized by a cycloheptyl ring attached to an oxane ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxane-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the oxane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:
Cyclization: Using cycloheptanone and ethylene glycol with an acid catalyst.
Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cycloheptyloxane-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Esters and Amides: Formed through esterification or amidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through substitution reactions on the oxane ring.
Aplicaciones Científicas De Investigación
4-Cycloheptyloxane-4-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Cycloheptyloxane-4-carboxylicacid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Cycloheptanone: Shares the cycloheptyl ring but lacks the oxane and carboxylic acid groups.
4-Oxazolecarboxylic acid: Contains a carboxylic acid group but has an oxazole ring instead of an oxane ring.
4,4-Difluorocyclohexanecarboxylic acid: Features a cyclohexane ring with fluorine substituents and a carboxylic acid group.
Uniqueness: 4-Cycloheptyloxane-4-carboxylicacid is unique due to its combination of a cycloheptyl ring, an oxane ring, and a carboxylic acid group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
4-cycloheptyloxane-4-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12(15)13(7-9-16-10-8-13)11-5-3-1-2-4-6-11/h11H,1-10H2,(H,14,15) |
Clave InChI |
SDLUUMMMHYHNJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2(CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




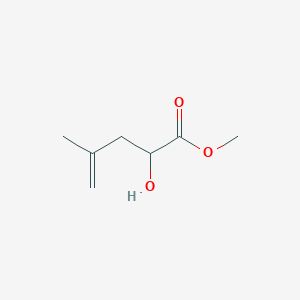
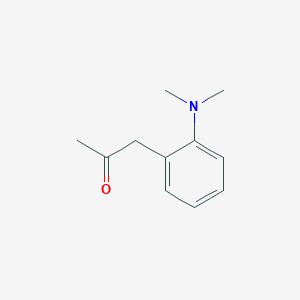
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
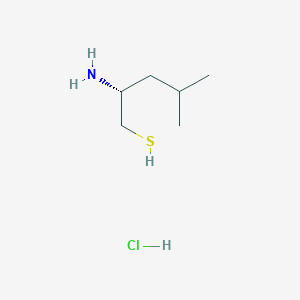
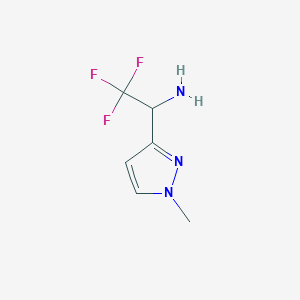
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)

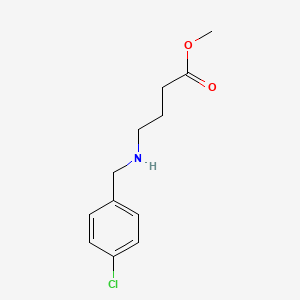
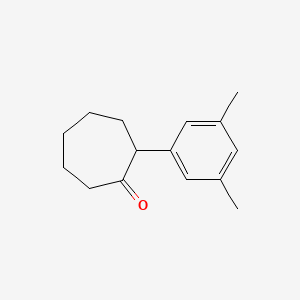
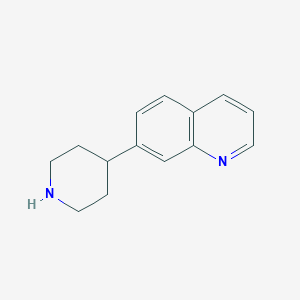
![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
